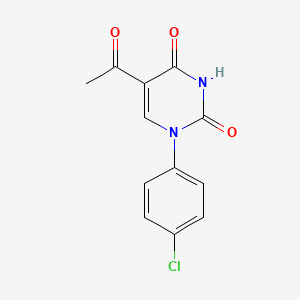

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione

Description

Historical Development and Evolution of Pyrimidinedione Research

Pyrimidinediones emerged as a focal point of organic chemistry research in the mid-20th century, driven by their structural resemblance to nucleic acid bases. Early synthetic routes, such as the Biginelli reaction, utilized aldehydes, urea, and β-keto esters to construct the dihydropyrimidinone core. The introduction of halogenated aryl groups, including the 4-chlorophenyl moiety, marked a shift toward enhancing steric and electronic complexity for pharmacological exploration. For instance, the synthesis of 1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione derivatives via cyclocondensation of 4-chlorobenzaldehyde and urea established foundational protocols for later acetyl-substituted variants. By the early 21st century, advancements in catalytic methods and regioselective functionalization enabled the precise incorporation of acetyl groups at the 5-position, as demonstrated in the preparation of this compound (CAS 321432-24-0).

Significance in Heterocyclic Chemistry

The pyrimidinedione scaffold is a quintessential heterocyclic system, featuring two nitrogen atoms at positions 1 and 3 within a six-membered aromatic ring. The 4-chlorophenyl substituent at position 1 introduces electron-withdrawing effects, polarizing the ring and enhancing electrophilic substitution reactivity at the 5-position. The acetyl group at position 5 further modulates electronic density, creating a conjugated system that stabilizes resonance structures. This electronic interplay is critical for facilitating nucleophilic attacks and metal coordination, making the compound a versatile intermediate in multicomponent reactions. For example, its ketone functionality permits condensation reactions with hydrazines or hydroxylamines to yield fused heterocycles.

Table 1: Key Structural Features of this compound

Position within Contemporary Medicinal Chemistry

In drug discovery, the pyrimidinedione scaffold is prized for its bioisosteric compatibility with purine and pyrimidine bases, enabling interactions with enzymatic targets such as kinases and polymerases. The acetyl group at position 5 in this compound introduces a hydrogen bond acceptor, potentially enhancing binding affinity to proteolytic sites. Although pharmacological data for this specific derivative remain proprietary, structurally analogous compounds have shown inhibitory activity against HIV-1 reverse transcriptase and bacterial dihydrofolate reductase. The 4-chlorophenyl group may contribute to lipophilicity, improving membrane permeability—a property critical for central nervous system-targeted agents.

Taxonomic Relationship to Other Pyrimidine-Based Scaffolds

Taxonomically, this compound belongs to the dihydropyrimidinone subclass, distinguished by its saturated N1 and N3 positions. This contrasts with fully aromatic pyrimidines like cytosine or thymine, which lack the 2,4-dione functionality. Compared to antiviral pyrimidine analogs such as zidovudine, this compound’s acetyl and aryl substituents deviate from the ribose or deoxyribose moieties typical of nucleosides. Instead, its structure aligns more closely with non-nucleoside reverse transcriptase inhibitors (NNRTIs), which often feature halogenated aryl groups and ketone functionalities.

Table 2: Comparative Analysis of Pyrimidine-Based Scaffolds

| Compound | Core Structure | Key Substituents | Primary Applications |

|---|---|---|---|

| Cytosine | Pyrimidine | Amino, keto groups | Nucleic acid synthesis |

| Zidovudine | Pyrimidine nucleoside | Azido, deoxyribose | Antiretroviral therapy |

| 5-Acetyl-1-(4-Cl-Ph)-2,4-dione | Dihydropyrimidinone | Acetyl, 4-chlorophenyl | Research intermediate |

Properties

IUPAC Name |

5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-7(16)10-6-15(12(18)14-11(10)17)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJVUYMPZACFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320553 | |

| Record name | 5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

321432-24-0 | |

| Record name | 5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of 4-chlorobenzaldehyde with urea, followed by cyclization and acetylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione. Research indicates that this compound demonstrates significant free radical scavenging activity. For instance, in vitro assays using the DPPH method revealed that it effectively inhibits oxidative stress, which is crucial in preventing cellular damage and diseases related to oxidative stress such as cancer and neurodegenerative disorders .

Anticholinesterase Activity

The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of Alzheimer's disease treatment. In a comparative study, it exhibited a notable inhibitory effect on acetylcholinesterase, suggesting its potential use as a therapeutic agent for cognitive disorders . The following table summarizes the findings:

| Compound | IC50 (μmol/mL) | Activity Type |

|---|---|---|

| This compound | 11.89 | Anticholinesterase |

| Galantamine (control) | ~10.00 | Anticholinesterase |

Agricultural Applications

Pesticidal Properties

There is emerging interest in the use of pyrimidinedione derivatives as agrochemicals. Preliminary studies suggest that this compound may possess herbicidal properties. Its structure allows for interaction with specific biological pathways in plants, potentially leading to effective weed control without harming crops .

Analytical Chemistry Applications

Analytical Reagent

Due to its distinct chemical properties, this compound can serve as an analytical reagent in various chemical analyses. It has been employed in spectrophotometric methods for the quantification of other compounds due to its ability to form stable complexes with metal ions .

Case Study 1: Antioxidant Evaluation

A study conducted by researchers evaluated the antioxidant capacity of this compound through various assays including DPPH and ABTS methods. Results indicated that at higher concentrations (up to 100 μmol/mL), the compound significantly reduced free radicals compared to standard antioxidants like ascorbic acid .

Case Study 2: Anticholinesterase Activity

In another research project focused on Alzheimer's disease, the compound was synthesized and tested for its anticholinesterase activity using Ellman’s assay. The results showed that it could effectively inhibit acetylcholinesterase with an IC50 value comparable to established drugs like galantamine . This dual functionality as both an antioxidant and an anticholinesterase inhibitor positions it as a promising candidate for further development.

Mechanism of Action

The mechanism of action of 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Bromine in the bromobenzyl derivative () introduces steric bulk and polarizability, which may affect binding to hydrophobic enzyme pockets . Thioxo substitution () replaces an oxygen atom with sulfur, altering electron distribution and hydrogen-bonding capacity .

Biological Activity :

- Bromacil () demonstrates herbicidal activity due to its urea-like structure and solubility (logS = 3.1), whereas the acetyl and chlorophenyl groups in the target compound may favor different biological targets, such as thymidine phosphorylase .

- Pyrimidinedione derivatives with methoxy or dichloro substituents () show optimal enzyme inhibition, highlighting the importance of substituent position and electronic effects .

Biological Activity

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₉H₁₄ClN₂O₃

- Molecular Weight : 372.78 g/mol

- CAS Number : 321432-24-0

Pharmacological Activities

Research has indicated that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

- Studies have demonstrated that this compound possesses notable antibacterial properties against various strains of bacteria. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

2. Anticancer Effects

- The compound has also been evaluated for its anticancer potential. In vitro studies using different cancer cell lines have revealed that it can induce apoptosis and inhibit cell proliferation. Notably, it demonstrated cytotoxic effects on A431 vulvar epidermal carcinoma cells with an IC₅₀ value indicating significant potency .

3. Enzyme Inhibition

- This compound has been identified as a potent inhibitor of various enzymes. Notably, it exhibits inhibitory effects on acetylcholinesterase (AChE) and urease, making it a candidate for treating conditions like Alzheimer's disease and urinary tract infections .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may promote oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : By inhibiting AChE and urease, the compound disrupts critical biochemical pathways necessary for pathogen survival and proliferation.

- Modulation of Signaling Pathways : It is believed that this pyrimidinedione derivative may interfere with signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Q & A

Q. What are the established synthetic routes for 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione?

A multi-step synthesis protocol is commonly employed. For example:

- Step 1 : Condensation of 4-hydroxyacetophenone with 4-chlorophenylhydrazine in refluxing ethanol containing 5% glacial acetic acid to form hydrazine intermediates.

- Step 2 : Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to achieve ring closure, forming pyrazole-carbaldehyde intermediates.

- Step 3 : Coupling with barbituric acid derivatives in ethanol/water (4:1 v/v) under reflux to yield the final product . Microwave-assisted synthesis under solvent-free conditions can reduce reaction times (e.g., 30 minutes vs. 6 hours for conventional heating) and improve yields .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 295 K.

- Refinement : SHELXL-97 software with R-factor ≤ 0.071.

- Structural insights : Planarity of the pyrimidinedione ring and dihedral angles between substituents (e.g., acetyl and chlorophenyl groups) provide conformational clarity .

Q. What analytical techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3100 cm⁻¹ (N-H) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.

- Chromatography : GC-MS or HPLC to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization involves:

- Catalyst screening : Acidic (e.g., glacial acetic acid) vs. basic conditions to enhance cyclization efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates during formylation steps .

- Temperature control : Reflux (108°C) for condensation vs. room-temperature precipitation for intermediate isolation .

- Microwave irradiation : Reduces reaction time by 80% while maintaining yields >85% .

Q. What computational approaches are used to predict biological activity or reactivity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Models interactions with biological targets (e.g., dihydrofolate reductase) using software like AutoDock Vina.

- QSAR studies : Correlates substituent electronic effects (e.g., Cl, acetyl groups) with bioactivity trends observed in analogs .

Q. How can contradictions in biological activity data be resolved?

- Dose-response studies : Validate activity thresholds using cytotoxicity assays (e.g., IC₅₀ values against cancer cell lines).

- Metabolic stability tests : Liver microsome assays to rule out rapid degradation as a cause of false negatives.

- Structural analogs : Compare with fluorouracil derivatives (e.g., 5-fluoro-2,4(1H,3H)-pyrimidinedione) to identify substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.